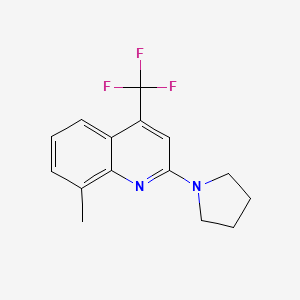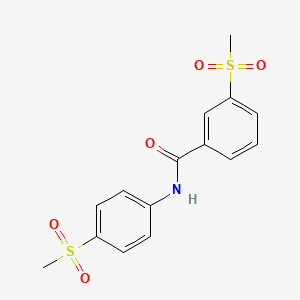![molecular formula C19H26N2O3S B2589908 4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide CAS No. 324036-87-5](/img/structure/B2589908.png)
4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide is a complex organic compound known for its unique structure and diverse applications. This compound features a tricyclic undecane core, which contributes to its stability and reactivity. It is used in various fields, including drug synthesis and catalysis, due to its intricate molecular architecture.
Preparation Methods
The synthesis of 4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the tricyclic undecane core. This core is synthesized through a cyclization reaction of cyclopentadiene derivatives under specific catalytic conditions Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with various organic halides, forming new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is utilized in the production of high-performance polymers, resins, and adhesives due to its robust chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The tricyclic core provides a rigid framework that can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonohydrazide group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
Tricyclo[4.3.1.1(3,8)]undecane derivatives: These compounds share the same tricyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.
Benzenesulfonohydrazide derivatives: These compounds have similar sulfonohydrazide groups but differ in their core structures, affecting their reactivity and applications.
Adamantane derivatives: Adamantane-based compounds have a similar rigid framework but differ in their overall structure and functional groups, leading to distinct chemical behaviors.
This detailed article provides a comprehensive overview of 4-methyl-N’-(tricyclo[4311(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyltricyclo[4.3.1.13,8]undecane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-13-2-6-17(7-3-13)25(23,24)21-20-18(22)19-10-14-4-5-15(11-19)9-16(8-14)12-19/h2-3,6-7,14-16,21H,4-5,8-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHVTKPNBOHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CCC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2589826.png)
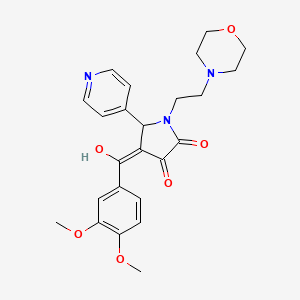


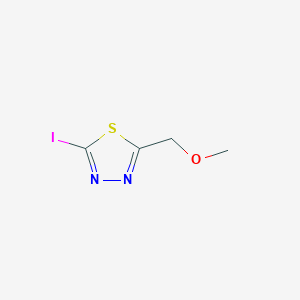
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)
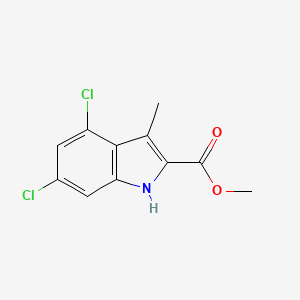
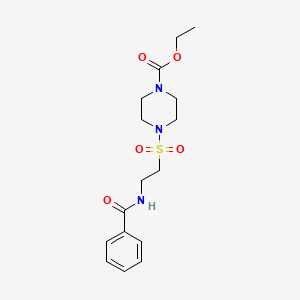
![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

